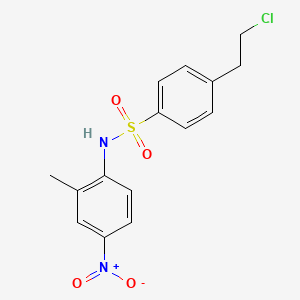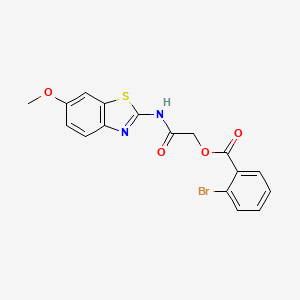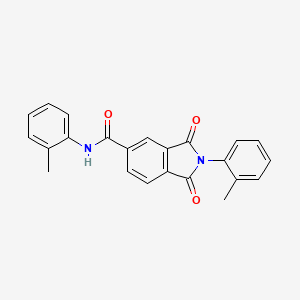![molecular formula C16H26GeN4 B11558047 1-phenyl-N-{[4-(triethylgermanyl)-1H-1,2,3-triazol-5-yl]methyl}methanamine](/img/structure/B11558047.png)
1-phenyl-N-{[4-(triethylgermanyl)-1H-1,2,3-triazol-5-yl]methyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE is a complex organic compound that features a benzyl group attached to a triazole ring, which is further substituted with a triethylgermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE typically involves a multi-step process. One common method includes the formation of the triazole ring through a click reaction between an azide and an alkyne. The triethylgermyl group can be introduced via a substitution reaction using triethylgermane as a reagent. The benzyl group is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal ions.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE involves its ability to coordinate with metal ions, thereby stabilizing them and facilitating various chemical reactions. The triazole ring and triethylgermyl group play crucial roles in this coordination process, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: Similar structure but lacks the triethylgermyl group.
Tris(2-carboxyethyl)phosphine: Another ligand used in coordination chemistry.
Azide-PEG3-biotin conjugate: Used in bioconjugation and protein labeling.
Uniqueness
BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and enhances its utility in various applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H26GeN4 |
|---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
1-phenyl-N-[(5-triethylgermyl-2H-triazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H26GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,18H,4-6,12-13H2,1-3H3,(H,19,20,21) |
InChI Key |
SIAUKYAQGIXGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=NNN=C1CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11557966.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)

![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)


![benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11558003.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11558008.png)
![6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11558019.png)
![4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11558025.png)
![2-methoxy-4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11558026.png)
![3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide](/img/structure/B11558043.png)
